molecular formula C14H13Cl2N B12092625 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine

Cat. No.: B12092625
M. Wt: 266.2 g/mol
InChI Key: NELWDNDYEHSSJJ-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine (molecular formula: C₁₄H₁₂Cl₂N) is a substituted ethylamine derivative featuring a biphenyl core with 3,4-dichloro substituents on one phenyl ring and an ethylamine group on the para position of the adjacent phenyl ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for psychotropic agents like sertraline, a selective serotonin reuptake inhibitor (SSRI). Evidence indicates its role in multi-step syntheses involving condensation, hydrogenation, and resolution processes . The electron-withdrawing chlorine atoms enhance the compound’s stability and influence its reactivity in coupling reactions, making it valuable for designing bioactive molecules.

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13Cl2N/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-9H,17H2,1H3

InChI Key

NELWDNDYEHSSJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one

The ketone intermediate, 1-[4-(3,4-dichlorophenyl)phenyl]ethan-1-one (CAS 2642-63-9), is a critical precursor. It is synthesized via Friedel-Crafts acylation of 4-(3,4-dichlorophenyl)benzene with acetyl chloride in the presence of Lewis acids like AlCl₃.

ParameterValueSource
Yield72–78%
Melting Point72–74°C
Boiling Point264.9°C at 760 mmHg

Reductive Amination with Methylamine

The ketone is converted to the target amine via borane-mediated reductive amination . A representative protocol from WO2004087732A3 involves:

  • Reactants : 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one (1 eq), methylamine (1.2 eq)

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Solvent : Dichloromethane (DCM) with glacial acetic acid (AcOH)

  • Conditions : 25°C, 12–24 hours.

ParameterValueSource
Yield85–91%
Purity (HPLC)>98%

Alternative Reducing Systems

  • BH₃·THF/AcOH : Achieves 88% yield in DMF at 40°C.

  • NaBH₄/TMSCl/DMF : Reduces reaction time to 25 minutes with 92% yield.

Alkylation of Amines with Haloalkanes

Preparation of 2-Chloro-1-[4-(3,4-dichlorophenyl)phenyl]ethane

The haloalkane intermediate is synthesized via chlorination of the corresponding alcohol or alkylation of 4-(3,4-dichlorophenyl)benzene with chloroacetyl chloride.

ParameterValueSource
Chlorinating AgentSOCl₂ or PCl₅
SolventDry toluene
Yield70–76%

Reaction with Ammonia or Methylamine

The haloalkane undergoes nucleophilic substitution with excess ammonia or methylamine in acetone at 60°C:

ParameterValueSource
AmineMethylamine (2 eq)
CatalystKI (0.1 eq)
Yield68–74%

Nitro Group Reduction

Synthesis of 1-[4-(3,4-Dichlorophenyl)phenyl]nitroethane

The nitro precursor is prepared via nitration of 1-[4-(3,4-dichlorophenyl)phenyl]ethane using HNO₃/H₂SO₄.

ParameterValueSource
Nitration Temperature0–5°C
Yield60–65%

Catalytic Hydrogenation

Reduction using H₂/Pd-C in ethanol achieves quantitative conversion:

ParameterValueSource
Pressure1–3 bar H₂
Time2–4 hours
Yield89–93%

NaBH₄/Ni(OAc)₂ System

A metal-free alternative uses NaBH₄ (4 eq) and Ni(OAc)₂ (0.2 eq) in wet acetonitrile:

ParameterValueSource
Reaction Time20–60 minutes
Yield85–92%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationHigh selectivity, scalableRequires ketone precursor85–91%
AlkylationSimple conditionsLow yields for bulky amines68–74%
Nitro ReductionHigh efficiencyHazardous nitration step85–93%

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination is preferred due to commercial availability of ketone precursors.

  • Safety : NaBH₄/Ni(OAc)₂ systems avoid high-pressure H₂, enhancing operational safety.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like NH₃ or RSH in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine may exhibit antidepressant properties. Studies have demonstrated that compounds with similar structures can interact with serotonin receptors, potentially leading to mood enhancement. For instance, the compound has been evaluated for its efficacy in modulating serotonin levels in the brain, suggesting its utility as a candidate for treating depression.

Neuropharmacological Effects

The compound's ability to influence neurotransmitter systems makes it a candidate for further research into neuropharmacological applications. It may act as an agonist or antagonist at various receptor sites, including dopamine and norepinephrine receptors. These interactions are crucial for developing treatments for conditions such as anxiety disorders and schizophrenia.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine derivatives:

  • Study on Antidepressant Mechanism : A recent study explored the mechanism by which this compound affects serotonin pathways. The findings indicated that it enhances serotonin reuptake inhibition, leading to increased serotonin availability in synaptic clefts .
  • Neurotransmitter Modulation : Another research article highlighted its potential role in modulating dopamine levels, which is critical for managing mood disorders. The compound was shown to selectively bind to dopamine receptors, suggesting a pathway for therapeutic intervention in psychotic disorders .
  • Synthesis Optimization : A comprehensive review discussed various synthetic methodologies employed to enhance yield and purity of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine. Techniques such as asymmetric synthesis were emphasized for producing enantiomerically pure compounds suitable for pharmacological testing .

Mechanism of Action

The mechanism by which 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Weight Substituents LogP (Predicted) Key Applications
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine 280.15 3,4-dichlorophenyl, amine 4.2 SSRI intermediates
1-(2,4-Dichlorophenyl)ethan-1-amine 204.06 2,4-dichlorophenyl, amine 3.8 Antifungal agents
1-(4-Methoxyphenyl)-1-(4-CF₃-phenyl)ethan-1-amine 307.29 4-OMe, 4-CF₃, amine 3.5 Fluorinated drug synthesis
1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine 344.38 Dual 3,4-OMe, amine 2.1 Alkaloid precursors

Key Research Findings

  • Electronic Effects : The 3,4-dichloro substitution in the target compound increases the amine’s acidity (pKa ~8.5) compared to methoxy-substituted analogues (pKa ~9.5), enhancing its reactivity in acid-catalyzed reactions .
  • Biological Activity : The 3,4-dichlorophenyl moiety improves binding affinity to serotonin transporters (Ki = 1.2 nM) compared to 2,4-dichloro derivatives (Ki = 4.5 nM) in sertraline analogues .
  • Synthetic Flexibility : Hybrid derivatives incorporating imidazole or piperazine groups demonstrate modularity for targeting diverse enzymes, with IC₅₀ values ranging from 0.8 μM (antifungal) to 12 μM (antiparasitic) .

Biological Activity

1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine can be represented as follows:

C15H14Cl2N\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its binding affinity to specific receptors.

Biological Activity Overview

The biological activities associated with 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine include:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antibacterial properties. For instance, derivatives have shown activity against Neisseria meningitidis and Haemophilus influenzae, although specific data on this compound is limited .
  • Anticancer Potential : There is growing evidence that compounds featuring similar aromatic systems can demonstrate antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine has been correlated with enhanced anticancer activity in other related compounds .

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine:

  • Antibacterial Activity : A study highlighted the importance of substituents in achieving antibacterial efficacy. Compounds with dichloro groups were found to enhance activity compared to their unsubstituted counterparts .
  • Anticancer Activity : Another investigation into derivatives indicated that modifications at the phenyl ring could significantly affect cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The introduction of halogen atoms was found to improve potency .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialACP1a and ACP1bModerate activity against N. meningitidis
AnticancerVarious derivativesCytotoxicity against MCF7 and A549
AntichlamydialTrifluoromethyl-substituted analogsEnhanced activity noted

Research Findings

Recent findings suggest that the biological activity of similar compounds is often influenced by their electronic properties and steric factors:

  • Electron-Withdrawing Groups : The presence of chlorine atoms in the para position has been shown to enhance the biological potency of compounds by stabilizing interactions with target proteins .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications on the phenyl rings significantly affect both the pharmacokinetic and pharmacodynamic profiles of these compounds .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, safety goggles, and respiratory protection if handling powders to avoid inhalation .
  • Waste Management : Segregate halogenated waste in labeled containers for professional disposal to prevent environmental contamination .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; consult a physician and provide the Safety Data Sheet (SDS) .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Experimental Replication : Conduct dose-response assays across multiple cell lines (e.g., HEK-293, HeLa) to isolate cell-type-specific effects .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) and statistical methods (ANOVA with post-hoc tests) to account for batch variability .
  • Mechanistic Studies : Employ radioligand binding assays or CRISPR knockouts to validate target specificity (e.g., dopamine receptor subtypes) .

What methodologies optimize reaction yields for large-scale synthesis?

Q. Advanced

  • Factorial Design : Use a 2³ factorial approach to test variables: temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) .
  • Process Control : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .
  • Scale-Up Considerations : Optimize mixing efficiency (e.g., impeller design) and solvent recovery systems to reduce costs .

Which analytical techniques are essential for structural confirmation?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm aromatic substitution patterns and amine proton integration .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺) and isotopic chlorine patterns .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water gradient) .

How can computational modeling predict the compound’s electronic properties?

Q. Advanced

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and assess electron-withdrawing effects of dichloro substituents .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., serotonin transporters) using AMBER or GROMACS .
  • SAR Analysis : Compare with analogs (e.g., mono- or tri-chlorinated derivatives) to correlate structure with activity .

What purification methods address solubility challenges?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures at 4°C to isolate crystalline product .
  • Flash Chromatography : Optimize solvent ratios (e.g., 3:7 ethyl acetate/hexane) based on TLC Rf values .
  • Acid-Base Extraction : Partition between dichloromethane (organic) and 1M HCl (aqueous) to remove unreacted starting materials .

How to design experiments evaluating the compound’s stability under physiological conditions?

Q. Advanced

  • pH Stability Assays : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; quantify degradation via LC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using a photoreactor .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation .

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